molecular formula C22H34O4 B13351553 2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid

2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid

Cat. No.: B13351553
M. Wt: 362.5 g/mol
InChI Key: DALFHTOUBOIULR-UHFFFAOYSA-N
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Description

2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety linked to a 12-methyltridecan-5-yl group through an oxycarbonyl linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid typically involves the esterification of benzoic acid with 12-methyltridecan-5-ol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous dichloromethane or toluene

    Catalyst: Pyridine or triethylamine

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Reactants: Benzoic acid and 12-methyltridecan-5-ol

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Reaction Time: 2-4 hours

    Purification: Crystallization or column chromatography

Chemical Reactions Analysis

Types of Reactions

2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

    Reduction: Formation of 2-(((12-Methyltridecan-5-yl)oxy)methyl)benzoic acid.

    Substitution: Formation of nitro, halogenated, or alkylated derivatives of the benzoic acid moiety.

Scientific Research Applications

2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways related to reactive oxygen species (ROS) production, apoptosis, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2-Ethyl-2-methylhexyl)oxy)carbonyl)benzoic acid
  • 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

2-(((12-Methyltridecan-5-yl)oxy)carbonyl)benzoic acid is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly interesting for applications in drug delivery and material science.

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

2-(12-methyltridecan-5-yloxycarbonyl)benzoic acid

InChI

InChI=1S/C22H34O4/c1-4-5-13-18(14-9-7-6-8-12-17(2)3)26-22(25)20-16-11-10-15-19(20)21(23)24/h10-11,15-18H,4-9,12-14H2,1-3H3,(H,23,24)

InChI Key

DALFHTOUBOIULR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCCC(C)C)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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